Tantalum

Electronics Capacitor Technology Power Electronics

Standard corrosion-resistant alloys fail catastrophically in hot concentrated HCl and H₂SO₄, leading to unplanned downtime. Tantalum remains inert to these acids up to 150 °C, solving this critical equipment reliability problem. • 625 V/µm breakdown voltage of Ta₂O₅ enables unmatched capacitor volumetric efficiency vs. niobium. • Porous tantalum acetabular cups show superior primary stability under high physiological load (p<0.001). • TaC melting point 3880 °C provides 5× wear resistance over WC for extreme machining and hypersonic applications. Supplied with full certificate of analysis; rods, sheets, powder available.

Molecular Formula H5Ta
Molecular Weight 185.988 g/mol
CAS No. 13981-95-8
Cat. No. B148043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum
CAS13981-95-8
SynonymsTantalum
Tantalum 181
Tantalum-181
Molecular FormulaH5Ta
Molecular Weight185.988 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[H-].[H-].[Ta+5]
InChIInChI=1S/Ta.5H/q+5;5*-1
InChIKeyIXLUAASAZOAMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in fused alkalies;  insoluble in acids except hydrofluoric and fuming sulfuric acids
Insoluble in water.
Solubility in water: none
Insoluble

Tantalum Properties and Classification


Tantalum (Ta, CAS 13981-95-8) is a refractory transition metal characterized by a melting point of approximately 3017 °C [1], a density of 16.65 g/cm³ [2], and a body-centered cubic crystal structure [3]. It belongs to the Group 5 refractory metals, which also include niobium, tungsten, molybdenum, and vanadium. Tantalum is distinguished by its combination of exceptional corrosion resistance—comparable to glass in most acid environments below 150 °C [4]—and high ductility at temperatures well below room temperature, which enables chipless forming operations such as bending and deep drawing [3]. These attributes position tantalum as a critical material for applications spanning chemical processing equipment, electronic capacitors, biomedical implants, and high-temperature aerospace components.

Acid corrosion resistance comparable to glass below 150 °C supports chemical process equipment selection.

High ductility at room temperature enables bending, stamping, and deep drawing without heating.

Combines high melting point with good weldability for high-temperature structural applications.

Why Tantalum Substitution Fails


Tantalum is frequently grouped with niobium, tungsten, and titanium as a high-performance refractory or corrosion-resistant metal. However, generic substitution within this class frequently fails because the property profiles of these metals diverge sharply in specific, application-critical dimensions. For instance, while niobium shares tantalum's excellent corrosion resistance and has a lower density, it offers significantly lower volumetric efficiency in capacitor applications due to its oxide's lower breakdown voltage (400 V/µm versus 625 V/µm for Ta₂O₅) and substantially lower rated voltage capability [1]. Tungsten possesses a higher melting point (3422 °C) and superior high-temperature strength but exhibits poor room-temperature ductility, extremely difficult machinability, and brittleness in many processing conditions compared to tantalum's exceptional formability [2]. Titanium, although widely used for biomedical and chemical applications, fails catastrophically in concentrated hot sulfuric and hydrochloric acid environments where tantalum remains virtually inert [3]. These examples illustrate that the technical and economic justification for selecting tantalum over its in-class analogs cannot rely on generic categorization but must instead be grounded in quantified, application-specific performance differentials as detailed below.

Tantalum

High dielectric oxide breakdown supports capacitor voltage handling.

Niobium

Lower oxide breakdown may limit rated voltage and restrict polymer electrode compatibility.

Tantalum

Ductile at room temperature; suitable for chipless forming and welding.

Tungsten

Brittle at room temperature; may require elevated-temperature processing and special tooling.

Tantalum

Remains inert in hot concentrated HCl and H₂SO₄ up to ~150 °C.

Titanium

May experience active corrosion in concentrated reducing acids at elevated temperature.

Tantalum Performance Comparisons


Volumetric Efficiency vs. Niobium Capacitors

In electrolytic capacitor applications, tantalum demonstrates markedly higher volumetric efficiency and rated voltage capability compared to its closest elemental analog, niobium. Tantalum pentoxide (Ta₂O₅) as the dielectric layer exhibits a breakdown voltage of 625 V/µm versus 400 V/µm for niobium pentoxide (Nb₂O₅), enabling tantalum capacitors to support significantly higher operating voltages for equivalent dielectric thickness [1]. Additionally, the higher density of tantalum (16.65 g/cm³) compared to niobium (8.57 g/cm³) contributes to greater structural mass per unit volume, which translates directly into higher capacitance per unit volume when comparable powder morphologies are employed [2]. Niobium capacitors are limited in maximum rated voltage, exhibit lower volumetric efficiency, and are incompatible with low equivalent series resistance (ESR) polymer electrodes, restricting their use in high-performance applications [3].

Dielectric Breakdown
Head-to-head
Ta₂O₅: 625 V/µm vs. Nb₂O₅: 400 V/µm (56% higher)
Supports higher rated voltage and capacitance density in compact designs.
Amorphous oxide layer in electrolytic capacitor configuration.
Electronics Capacitor Technology Power Electronics

Corrosion Resistance in Hot Acids vs. Titanium and Zirconium

Tantalum exhibits corrosion resistance comparable to glass in virtually all acid environments below 150 °C. Specifically, it remains inert to concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) across wide concentration and temperature ranges where zirconium and titanium alloys experience rapid degradation [1]. While titanium is widely used in moderately corrosive environments, it fails in concentrated reducing acids such as hot HCl and H₂SO₄ due to the instability of its passive TiO₂ film. Zirconium, though more resistant than titanium in reducing acids, still exhibits a narrower operating window in H₂SO₄ compared to tantalum, particularly at elevated temperatures and concentrations [2]. Tantalum's exceptional resistance stems from its extremely dense, adherent Ta₂O₅ oxide layer, which is thermodynamically stable even in boiling concentrated mineral acids with the sole exception of hydrofluoric acid (HF) [3].

Acid Resistance
Class-level
Tantalum inert to hot HCl, H₂SO₄ up to ~150 °C; titanium and zirconium degrade rapidly.
Reported class-level acid-service material selection guide.
Quantitative corrosion rate data to verify for specific process conditions.
Chemical Processing Corrosion Engineering Materials Selection

Room-Temperature Ductility vs. Tungsten and Molybdenum

Tantalum possesses a brittle-to-ductile transition temperature well below room temperature, enabling it to be readily formed by bending, stamping, pressing, and deep drawing at ambient conditions. In contrast, tungsten and molybdenum exhibit high ductile-to-brittle transition temperatures, making them extremely difficult to process at room temperature and prone to brittle fracture during forming operations [1]. Tantalum's modulus of elasticity is lower than that of tungsten and molybdenum, resembling that of pure iron, which further enhances its formability and reduces springback during chipless forming [2]. Additionally, tantalum offers excellent weldability compared to tungsten and molybdenum, which are notoriously difficult to weld due to recrystallization embrittlement and grain boundary weakening [3]. The machinability, weldability, low-temperature ductility, and oxidation resistance of niobium and tantalum are superior to those of molybdenum and tungsten [4].

Room-Temp Ductility
Class-level
Tantalum ductile at ambient temperature; tungsten and molybdenum brittle at room temperature.
Enables chipless forming without high-temperature processing.
Actual ductility depends on purity and grain size.
Manufacturing Metal Forming Materials Processing

Primary Stability in Hip Arthroplasty vs. Porous Titanium

In a direct head-to-head biomechanical comparison using composite hemipelvis models implanted with identically dimensioned porous tantalum and porous titanium acetabular revision constructs, porous tantalum demonstrated superior primary stability at higher physiological loads. Specifically, at 100% load level, porous titanium exhibited significantly more relative motion at bone/implant interfaces compared to porous tantalum (p < 0.001) [1]. At 30% load, titanium showed less relative motion (p < 0.001), but at 50% load, the difference was not statistically significant. The findings suggest that porous tantalum may provide a greater degree of primary stability at higher loads than titanium, which is critical for long-term implant survival and osseointegration in revision hip arthroplasty where bone stock is compromised [2]. However, a broader meta-analysis of 38 studies found no statistically significant differences between porous titanium and porous tantalum in biocompatibility, osteogenic characteristics, and biomechanical characteristics at the cellular, animal, and clinical levels (all P > 0.05) [3], indicating that the primary stability advantage is load-dependent and may not translate to all biomechanical outcome measures.

Implant Micromotion
Head-to-head
p < 0.001 less relative motion at 100% load vs. porous titanium in composite hemipelvis.
Reported higher primary stability under high load in composite model.
Load-dependent; no significant difference at lower loads or in meta-analysis.
Orthopedics Biomedical Implants Mechanical Testing

Melting Point and Hardness: TaC vs. WC

Tantalum carbide (TaC) is a binary refractory ceramic that exhibits a melting point of approximately 3880 °C, which is among the highest for binary compounds and significantly exceeds that of tungsten carbide (WC, ~2870 °C) [1]. TaC also demonstrates Vickers hardness in the range of 1600–1800 HV, with microhardness values up to 2000 kg/mm² depending on stoichiometry and processing conditions [2]. Comparative data indicate that while tungsten carbide is widely used for cutting tools and wear-resistant applications, TaC significantly outperforms conventional tungsten carbide tools by nearly fivefold in terms of wear resistance and compressive strength [3]. The melting point of TaC is only exceeded by tantalum hafnium carbide (Ta₄HfC₅, ~3942 °C) among carbide compounds [4].

TaC Melting Point
Cross-study
~3880 °C
1010 °C higher than WC; expands ultra-high-temperature envelope.
Microhardness 1600–1800 HV; wear resistance 5× reported over WC.
Ceramics Cutting Tools High-Temperature Materials

Diffusion Barrier in Copper Interconnects: TaN vs. TiN

Tantalum and its nitride (TaN) serve as superior diffusion barriers against copper migration in semiconductor interconnect structures compared to titanium nitride (TiN). Stoichiometric TaN films, reactively sputtered using direct current magnetron deposition, exhibit resistivities of approximately 220 μΩ·cm and enable AlSi/TaN/Si contacts to shallow N⁺/P and P⁺/N junctions that withstand 575 °C, 30-minute heat treatments without any increase in junction leakage current [1]. Tantalum barriers prevent Cu diffusion up to 550–750 °C, while TaN films are effective up to 650–700 °C [2]. The amorphous nature of TaN inhibits grain boundary diffusion, a key failure mechanism in polycrystalline TiN barriers, and the absence of Ta–Cu compounds according to equilibrium phase diagrams ensures chemical stability at the barrier/Cu interface [3]. TiN, while widely used for aluminum alloy interconnects, offers inferior barrier performance for copper metallization due to polycrystalline microstructure and grain boundary diffusion pathways [4].

Cu Diffusion Barrier
Cross-study
TaN effective up to 650–700 °C; no junction leakage at 575 °C/30 min; TiN exhibits grain-boundary diffusion.
Reported superior barrier integrity at elevated processing temperatures.
Amorphous TaN inhibits grain-boundary Cu migration.
Semiconductors Diffusion Barriers Copper Interconnects

Tantalum Application Scenarios


Hot Acid Chemical Processing Equipment

Based on tantalum's inertness to concentrated HCl and H₂SO₄ at temperatures up to 150 °C where titanium and zirconium fail catastrophically [8], tantalum is the material of choice for reactors, heat exchangers, thermowells, and piping systems in processes involving these aggressive reducing acids. Industries including petrochemical alkylation units, pharmaceutical intermediate synthesis, and hydrometallurgical metal extraction routinely specify tantalum equipment when alternative corrosion-resistant alloys cannot meet service life requirements [9].

High-Voltage Capacitors for Critical Electronics

Tantalum capacitors, leveraging the 625 V/µm breakdown voltage of Ta₂O₅ compared to 400 V/µm for Nb₂O₅ [8], provide unmatched volumetric efficiency and voltage handling in compact, mission-critical electronic assemblies. Applications include power supply filtering and decoupling in avionics systems, implantable medical devices requiring long-term stability and low leakage current, and military communication equipment where failure is not an option [9]. The proven 50+ year track record of tantalum capacitors with MnO₂ cathodes in high-reliability environments substantiates this application [5].

Ultra-High-Temperature Components and Cutting Tools

TaC's melting point of approximately 3880 °C—1010 °C higher than WC—and its fivefold wear resistance advantage over conventional tungsten carbide tools [8] position TaC and TaC-containing cermets for extreme environment applications. These include cutting tool inserts for high-speed machining of superalloys and hardened steels, rocket nozzle throat inserts, leading edges for hypersonic vehicles, and heating elements for high-temperature vacuum furnaces [9].

Acetabular Revision for Hip Arthroplasty

Porous tantalum acetabular cups and augments demonstrate superior primary stability under high physiological loads (p < 0.001 at 100% load) compared to porous titanium constructs [8]. This load-dependent stability advantage supports the selection of porous tantalum in revision hip arthroplasty cases involving significant bone defects (e.g., Paprosky type II–III) where immediate postoperative stability is critical for osseointegration and long-term implant survival [9].

Application
Selection Property
Validation Focus
Hot Acid Chemical Processing
Inertness to concentrated HCl and H₂SO₄ up to ~150 °C
Corrosion testing under specific process concentration/temperature profiles
High-Reliability Capacitors
High dielectric breakdown voltage of Ta₂O₅
Volumetric efficiency and rated voltage verification for compact electronics
Ultra-High-Temperature Components
TaC melting point and wear resistance
High-temperature stability and hardness under intended operating conditions
Implant Fixation Research
Porous tantalum load-dependent primary stability
Biomechanical micromotion assessment under physiological loads

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